[4-(Pentyloxy)phenyl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-[4-(PENTYLOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pentoxybenzoyl group and a pyridinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(PENTYLOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pentoxybenzoyl Intermediate: This step involves the reaction of pentanol with benzoyl chloride in the presence of a base such as pyridine to form pentoxybenzoyl chloride.
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reaction: The final step involves coupling the pentoxybenzoyl chloride with the piperazine intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(PENTYLOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoyl and pyridinyl groups.
Reduction: Reduced forms of the benzoyl and pyridinyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(PENTYLOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-[4-(PENTYLOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(METHOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
- 1-[4-(ETHOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
- 1-[4-(BUTYLOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
Uniqueness
1-[4-(PENTYLOXY)BENZOYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to the presence of the pentoxy group, which can influence its lipophilicity, binding affinity, and overall biological activity. This makes it distinct from its methoxy, ethoxy, and butyloxy analogs, which may have different pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C23H31N3O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(4-pentoxyphenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H31N3O2/c1-2-3-4-19-28-22-7-5-21(6-8-22)23(27)26-17-15-25(16-18-26)14-11-20-9-12-24-13-10-20/h5-10,12-13H,2-4,11,14-19H2,1H3 |
InChI Key |
SKSHDNLQENFIHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
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